molecular formula C20H13ClN4O2 B600833 Alogliptin Impurity 07 CAS No. 1618644-29-3

Alogliptin Impurity 07

Cat. No. B600833
CAS RN: 1618644-29-3
M. Wt: 376.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alogliptin Impurity 07 is a compound related to Alogliptin, an oral anti-diabetic drug in the DPP-4 inhibitor class . It is used in the determination of Alogliptin and metformin hydrochloride in the presence of metformin impurity .


Molecular Structure Analysis

The molecular formula of Alogliptin Impurity 07 is C20H13ClN4O2 . The exact mass is 376.0727034 g/mol, and the monoisotopic mass is also 376.0727034 g/mol .


Physical And Chemical Properties Analysis

Alogliptin Impurity 07 has a molecular weight of 376.8 g/mol . It has a topological polar surface area of 88.2 Ų, and a complexity of 731 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Alogliptin Impurity 07, also known as “2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile”:

Analytical Method Development

Alogliptin Impurity 07 is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical substances. This includes the creation of HPLC–MS methods to separate potentially genotoxic impurities (PGIs) from active materials and other impurities existing in the matrix .

Genotoxicity Assessment

This compound is instrumental in assessing the genotoxic potential of impurities found in pharmaceutical products. Genotoxic impurities are those that can cause DNA damage, leading to mutations and potentially cancer .

Method Validation

Alogliptin Impurity 07 is used for method validation processes, which are essential for confirming that analytical methods are suitable for their intended purpose. This ensures that the methods produce reliable and reproducible results .

Stability Studies

It is also used in stability studies to understand how various factors like temperature, humidity, and light affect the stability of alogliptin and its impurities over time .

Identification of Unknown Impurities

Alogliptin Impurity 07 aids in the identification of unknown impurities that may be present in pharmaceutical formulations. This helps in maintaining drug safety and efficacy .

Spectrofluorimetric Analysis

Researchers utilize Alogliptin Impurity 07 in spectrofluorimetric analysis to determine the concentration of alogliptin benzoate through the formation of fluorescent products .

Pharmaceutical Research and Development

This compound plays a role in pharmaceutical R&D for developing new drugs and formulations. It helps in understanding the interaction between active pharmaceutical ingredients (APIs) and impurities during drug development .

Mechanism of Action

Target of Action

Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

Alogliptin Impurity 07 acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

By inhibiting DPP-4, Alogliptin Impurity 07 prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .

Pharmacokinetics

It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . Alogliptin Impurity 07 also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .

Result of Action

The primary result of Alogliptin Impurity 07’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .

Action Environment

The action of Alogliptin Impurity 07 can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .

properties

IUPAC Name

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYVZYCZVUXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin Impurity 07

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.